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molecular formula C36H50 B8493221 1,2,3,4,6,11-Hexapropyl-5,12-dihydrotetracene CAS No. 358753-49-8

1,2,3,4,6,11-Hexapropyl-5,12-dihydrotetracene

Cat. No. B8493221
M. Wt: 482.8 g/mol
InChI Key: BQUKLINMYVRODW-UHFFFAOYSA-N
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Patent
US07901594B2

Procedure details

5,12-Dihydro-1,2,3,4,6,11-hexapropylnaphthacene (0.503 g, 1.04 mmol), 2,3-dichloro-5,6-dicyanobenzoquinone (0.260 g, 1.14 mmol) and 1,4-dioxane (3 ml) were charged in a reactor. The mixture was refluxed for 24 hours. After cooling, the precipitates were removed by filtration. The solvent in the mixture was removed in vacuum followed by recrystallization from chloroform/methanol. The orange red title compound (0.112 g) was obtained. The NMR yield was 36% and the isolation yield was 22%.
Quantity
0.503 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
36%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[C:21]2[CH2:20][C:19]3[C:10](=[C:11]([CH2:25][CH2:26][CH3:27])[C:12]4[C:17]([C:18]=3[CH2:22][CH2:23][CH3:24])=[CH:16][CH:15]=[CH:14][CH:13]=4)[CH2:9][C:8]=2[C:7]([CH2:28][CH2:29][CH3:30])=[C:6]([CH2:31][CH2:32][CH3:33])[C:5]=1[CH2:34][CH2:35][CH3:36])[CH2:2][CH3:3].ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>O1CCOCC1>[CH2:28]([C:7]1[C:8]2[C:21](=[CH:20][C:19]3[C:10]([CH:9]=2)=[C:11]([CH2:25][CH2:26][CH3:27])[C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:18]=3[CH2:22][CH2:23][CH3:24])[C:4]([CH2:1][CH2:2][CH3:3])=[C:5]([CH2:34][CH2:35][CH3:36])[C:6]=1[CH2:31][CH2:32][CH3:33])[CH2:29][CH3:30]

Inputs

Step One
Name
Quantity
0.503 g
Type
reactant
Smiles
C(CC)C1=C(C(=C(C=2CC3=C(C4=CC=CC=C4C(=C3CC12)CCC)CCC)CCC)CCC)CCC
Name
Quantity
0.26 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the precipitates were removed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent in the mixture was removed in vacuum
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from chloroform/methanol

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1=C(C(=C(C2=CC3=C(C4=CC=CC=C4C(=C3C=C12)CCC)CCC)CCC)CCC)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.112 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 22.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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